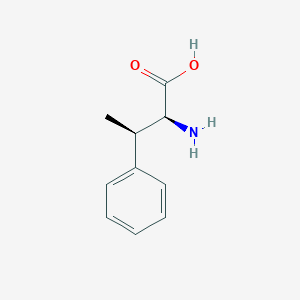![molecular formula C22H42N2O4S2 B3119777 N-Cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 25461-00-1](/img/no-structure.png)
N-Cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a useful research compound. Its molecular formula is C22H42N2O4S2 and its molecular weight is 462.7 g/mol. The purity is usually 95%.
The exact mass of the compound N-Cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135127. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Profiling and Identification
- N-Cyclohexylcyclohexanamine, among other arylcyclohexylamines, has been characterized using various analytical techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These techniques are crucial for identifying and quantifying these compounds in biological matrices, such as blood, urine, and vitreous humor, highlighting their importance in forensic toxicology and drug testing (De Paoli et al., 2013).
Synthesis and Drug Design
- The compound and its derivatives have been synthesized for potential applications in drug design. For instance, pseudopeptidic derivatives have been created using an Ugi reaction, demonstrating their potential in new drug development (Lecinska et al., 2010).
Cytotoxic Activity and Cancer Research
- Research has been conducted on novel cyclohexyl 1,3-propanediamine-N,N'-diacetate molecules, exploring their cytotoxic action. These studies are significant in understanding the antitumor activity of such compounds, especially against various cancer cell lines (Savić et al., 2014).
Bioanalytical Method Development
- Advanced bioanalytical methods, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC—MS/MS), have been developed for quantifying derivatives of N-Cyclohexylcyclohexanamine in biological samples. This is crucial for understanding the pharmacokinetics and metabolic pathways of these compounds (Tubić et al., 2017).
Chemical Separation Techniques
- N-Cyclohexylcyclohexanamine has been utilized in the development of novel solvents for the separation of amino acids, showcasing its role in improving analytical methods in biochemistry (Mizell & Simpson, 1961).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves the reaction of cyclohexylamine with cyclohexanone to form N-cyclohexylcyclohexanamine. This intermediate is then reacted with ethanethiol to form the disulfide derivative. The disulfide derivative is then reacted with 2-methylpropan-2-yl chloroformate to form the protected amine intermediate. Finally, the protected amine intermediate is reacted with 3-mercaptopropionic acid to form the desired product.", "Starting Materials": [ "Cyclohexylamine", "Cyclohexanone", "Ethanethiol", "2-methylpropan-2-yl chloroformate", "3-mercaptopropionic acid" ], "Reaction": [ "Cyclohexylamine + Cyclohexanone -> N-Cyclohexylcyclohexanamine", "N-Cyclohexylcyclohexanamine + Ethanethiol -> N-Cyclohexylcyclohexanamine;3-(ethyldisulfanyl)", "N-Cyclohexylcyclohexanamine;3-(ethyldisulfanyl) + 2-methylpropan-2-yl chloroformate -> N-Cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid (protected amine intermediate)", "Protected amine intermediate + 3-mercaptopropionic acid -> N-Cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid" ] } | |
CAS RN |
25461-00-1 |
Product Name |
N-Cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Molecular Formula |
C22H42N2O4S2 |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H23N.C10H19NO4S2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-16-17-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13) |
InChI Key |
CWYYDDPYANGOGA-UHFFFAOYSA-N |
SMILES |
CCSSCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CCSSCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
sequence |
X |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



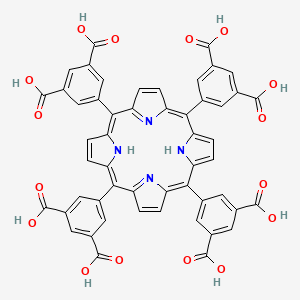
![Dimethyl 3,7-dimethyl-9-oxo-2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B3119701.png)
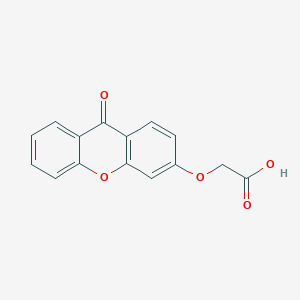
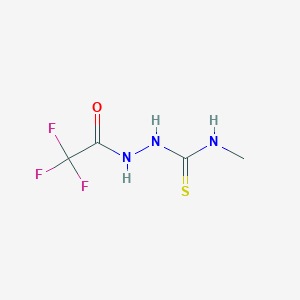

![6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B3119737.png)

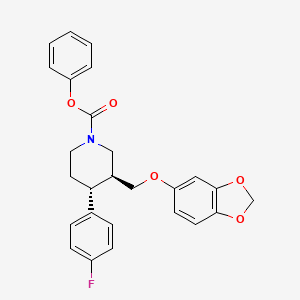
![3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3119762.png)

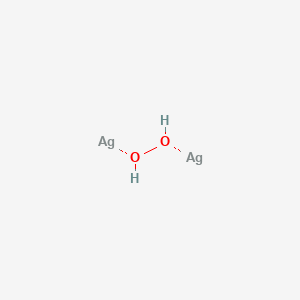

![3-(4-Bromo-3-[1,3]dioxolan-2-YL-benzyl)-2-butyl-1,3-diaza-spiro[4.4]non-1-EN-4-one](/img/structure/B3119794.png)
